molecular formula C18H18N2O3S2 B2920956 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-(tert-butyl)benzenesulfonate CAS No. 337924-71-7

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-(tert-butyl)benzenesulfonate

Cat. No.: B2920956
CAS No.: 337924-71-7
M. Wt: 374.47
InChI Key: WAPZXHIGSBWXLE-UHFFFAOYSA-N
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Description

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-(tert-butyl)benzenesulfonate is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring and a benzenesulfonate group

Mechanism of Action

Target of Action

It is known that thiadiazole derivatives, which this compound is a part of, have shown significant therapeutic potential . They have been associated with a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .

Mode of Action

It is known that bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .

Biochemical Pathways

Given the broad range of therapeutic activities associated with thiadiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

A structure–activity relationship study revealed that the nature of substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity , which could potentially impact their bioavailability.

Result of Action

Given the potential of thiadiazole derivatives to disrupt dna replication processes , it can be inferred that the compound could potentially induce cytotoxic effects in both bacterial and cancer cells.

Action Environment

It is known that the nature of substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity , suggesting that structural modifications could potentially influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-(tert-butyl)benzenesulfonate typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazides with chloroacetic acid under acidic conditions. The resulting thiadiazole derivative is then subjected to further functionalization to introduce the phenyl and benzenesulfonate groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-(tert-butyl)benzenesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-(tert-butyl)benzenesulfonate is studied for its potential biological activity. It may serve as a precursor for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its biological activity may be harnessed to develop treatments for various diseases.

Industry: In industry, this compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the development of new chemical processes or products.

Comparison with Similar Compounds

  • 4-(1,2,3-Thiadiazol-4-yl)phenol

  • 4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride

  • 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine

Uniqueness: 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-(tert-butyl)benzenesulfonate stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

[4-(thiadiazol-4-yl)phenyl] 4-tert-butylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-18(2,3)14-6-10-16(11-7-14)25(21,22)23-15-8-4-13(5-9-15)17-12-24-20-19-17/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPZXHIGSBWXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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